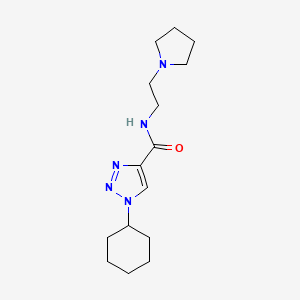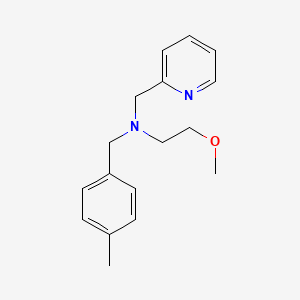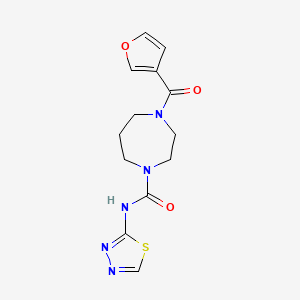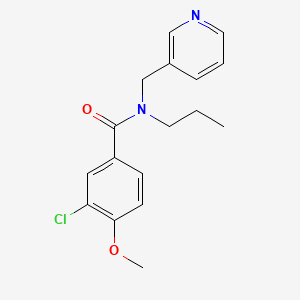
1-cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide
Descripción general
Descripción
1-Cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexyl group, a pyrrolidine ring, and a triazole moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes under copper-catalyzed conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of a suitable amine with a cyclic ketone or aldehyde to form the pyrrolidine ring.
Attachment of the cyclohexyl group: This can be done through alkylation reactions using cyclohexyl halides or similar reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide can be compared with other compounds that feature similar structural motifs:
1-Cyclohexyl-2-pyrrolidone: This compound shares the cyclohexyl and pyrrolidine components but lacks the triazole ring, resulting in different chemical properties and applications.
N-(2-Pyrrolidin-1-ylethyl)triazole derivatives: These compounds have similar triazole and pyrrolidine structures but may vary in the substituents attached to the triazole ring, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse scientific investigations.
Propiedades
IUPAC Name |
1-cyclohexyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c21-15(16-8-11-19-9-4-5-10-19)14-12-20(18-17-14)13-6-2-1-3-7-13/h12-13H,1-11H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDHMYWMZKFXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NCCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(4-ethoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3784162.png)

![N,N-dimethyl-2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3784174.png)
![{[5-(isopropoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3784181.png)
![4,4,4-Trifluoro-1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]butan-1-one](/img/structure/B3784196.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3784221.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-1-(4-fluorophenyl)-4-oxo-1-butanone](/img/structure/B3784225.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-{[2-(2-chlorophenyl)-2-hydroxyethyl]amino}acetamide](/img/structure/B3784245.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B3784249.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3784254.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B3784260.png)
